![molecular formula C21H23N3O3 B2930622 N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034604-85-6](/img/structure/B2930622.png)
N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
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Description
N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, also known as EMIO, is a small molecule compound that has gained attention in scientific research due to its potential application in various fields. EMIO is a derivative of oxalamide, a class of compounds that have been studied for their biological and pharmacological properties.
Scientific Research Applications
Glycolic Acid Oxidase Inhibition
- A study by Rooney et al. (1983) explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO). While not directly mentioning N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, this research provides context for how similar compounds function as GAO inhibitors, which may be relevant for understanding the applications of the compound (Rooney et al., 1983).
Endothelin Antagonism
- N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-methylphenyl)-4-pyrimidinyl]-4-(2-hydroxy-1, 1-dimethylethyl) benzenesulfonamide sodium salt (TA-0201) is a novel orally active non-peptide antagonist for endothelin receptors. Ohashi et al. (1999) developed a method for determining the plasma and tissue concentrations of TA-0201 and its metabolites. This study's relevance lies in the methodologies used for determining the concentrations of similar complex compounds (Ohashi et al., 1999).
Melatonin Receptor Ligand Recognition
- Elisi et al. (2020) researched N-anilinoethylamides, a class of melatoninergic agents. They focused on understanding the effect of chain conformation on receptor binding, which could provide insights into the pharmacological interactions of similarly structured compounds like N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide (Elisi et al., 2020).
Receptor Agonist Properties
- The study by Barf et al. (1996) on 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines as 5-HT1D receptor agonists, provides insight into the biochemical interactions and potential applications of structurally similar compounds in receptor agonism (Barf et al., 1996).
Orexin Receptor Mechanisms
- Piccoli et al. (2012) explored the role of Orexin-1 Receptor mechanisms on compulsive food consumption. While the compound isn't directly studied, understanding the Orexin receptor pathways and their modulators provides valuable context for potential research applications of similar compounds (Piccoli et al., 2012).
Synthesis of Thiazoles
- Wardkhan et al. (2008) detailed the synthesis of thiazoles and their fused derivatives, which could be relevant for understanding the synthetic pathways and applications of N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide (Wardkhan et al., 2008).
properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-27-18-7-5-17(6-8-18)23-21(26)20(25)22-12-10-15-4-9-19-16(14-15)11-13-24(19)2/h4-9,11,13-14H,3,10,12H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRWASWHUQIIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide |
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